ethyl 3-[2-(tert-butoxy)-2-oxoethyl]-2-oxopiperidine-3-carboxylate
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Overview
Description
Ethyl 3-[2-(tert-butoxy)-2-oxoethyl]-2-oxopiperidine-3-carboxylate is a complex organic compound with a unique structure that includes a piperidine ring, an ester group, and a tert-butoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[2-(tert-butoxy)-2-oxoethyl]-2-oxopiperidine-3-carboxylate typically involves multiple steps. One common method includes the reaction of piperidine derivatives with tert-butyl esters under controlled conditions. The process often requires the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired ester linkage .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. These systems offer a more efficient and sustainable approach compared to traditional batch processes. The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[2-(tert-butoxy)-2-oxoethyl]-2-oxopiperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially with alkoxides and halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium tert-butoxide in aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 3-[2-(tert-butoxy)-2-oxoethyl]-2-oxopiperidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ethyl 3-[2-(tert-butoxy)-2-oxoethyl]-2-oxopiperidine-3-carboxylate exerts its effects involves interactions with various molecular targets. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. Its tert-butoxy group provides steric hindrance, influencing the reactivity and selectivity of the compound in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-tert-butoxy-3-oxobutanoate: Another tert-butyl ester with similar reactivity and applications.
tert-Butyl Ethers of Renewable Diols: Compounds with vicinal tert-butoxy and hydroxy groups, used as oxygenated additives for motor gasoline.
Uniqueness
Ethyl 3-[2-(tert-butoxy)-2-oxoethyl]-2-oxopiperidine-3-carboxylate is unique due to its piperidine ring structure, which imparts specific chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and potential therapeutic agents .
Properties
CAS No. |
908003-70-3 |
---|---|
Molecular Formula |
C14H23NO5 |
Molecular Weight |
285.3 |
Purity |
95 |
Origin of Product |
United States |
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